molecular formula C16H13N3O3S B2403028 Ethyl 4-(benzo[d][1,2,3]thiadiazole-5-carboxamido)benzoate CAS No. 891022-37-0

Ethyl 4-(benzo[d][1,2,3]thiadiazole-5-carboxamido)benzoate

Cat. No. B2403028
CAS RN: 891022-37-0
M. Wt: 327.36
InChI Key: MAHJEGICTIRXLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for Ethyl 4-(benzo[d][1,2,3]thiadiazole-5-carboxamido)benzoate are not found, there are related compounds synthesized using various methods. For instance, a green synthesis method was used for the synthesis of novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines . The one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature gave an excellent yield of products .

Scientific Research Applications

Future Directions

While specific future directions for Ethyl 4-(benzo[d][1,2,3]thiadiazole-5-carboxamido)benzoate are not found, there is ongoing research in the field of thiadiazole derivatives. For instance, a thorough selection of components in the designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .

properties

IUPAC Name

ethyl 4-(1,2,3-benzothiadiazole-5-carbonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-2-22-16(21)10-3-6-12(7-4-10)17-15(20)11-5-8-14-13(9-11)18-19-23-14/h3-9H,2H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHJEGICTIRXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)SN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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